Cas no 1272670-08-2 (3,3-dimethyl-1λ?-thiomorpholine-1,1-dione)

3,3-dimethyl-1λ?-thiomorpholine-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- 3,3-Dimethylthiomorpholine 1,1-dioxide
- 3,3-Dimethyl-1lambda6-thiomorpholine-1,1-dione
- 3,3-dimethyl-1,4-thiazinane 1,1-dioxide
- 3,3-Dimethyl-thiomorpholine 1,1-dioxide
- 3,3-dimethyl-1
- E?-thiomorpholine-1,1-dione
- D75220
- 3,3-dimethyl-1$l^{6},4-thiomorpholine-1,1-dione
- 3,3-dimethyl-1λ?-thiomorpholine-1,1-dione
-
- Inchi: 1S/C6H13NO2S/c1-6(2)5-10(8,9)4-3-7-6/h7H,3-5H2,1-2H3
- InChI Key: FNZVGNOUWBWMCI-UHFFFAOYSA-N
- SMILES: S1(CCNC(C)(C)C1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 212
- XLogP3: -0.4
- Topological Polar Surface Area: 54.6
3,3-dimethyl-1λ?-thiomorpholine-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-151789-0.1g |
3,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |
1272670-08-2 | 0.1g |
$892.0 | 2023-06-08 | ||
Enamine | EN300-151789-5.0g |
3,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |
1272670-08-2 | 5g |
$2940.0 | 2023-06-08 | ||
Enamine | EN300-151789-0.25g |
3,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |
1272670-08-2 | 0.25g |
$933.0 | 2023-06-08 | ||
Enamine | EN300-151789-50mg |
3,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |
1272670-08-2 | 50mg |
$851.0 | 2023-09-27 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14825-500mg |
3,3-dimethyl-1λ⁶-thiomorpholine-1,1-dione |
1272670-08-2 | 95% | 500mg |
¥4037.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14825-5g |
3,3-dimethyl-1λ⁶-thiomorpholine-1,1-dione |
1272670-08-2 | 95% | 5g |
¥18157.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14825-100.0mg |
3,3-dimethyl-1λ⁶-thiomorpholine-1,1-dione |
1272670-08-2 | 95% | 100.0mg |
¥1517.0000 | 2024-07-28 | |
Chemenu | CM563460-250mg |
3,3-Dimethylthiomorpholine 1,1-dioxide |
1272670-08-2 | 95%+ | 250mg |
$2798 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14825-1g |
3,3-dimethyl-1λ⁶-thiomorpholine-1,1-dione |
1272670-08-2 | 95% | 1g |
¥6053.0 | 2024-04-25 | |
Ambeed | A1044889-1g |
3,3-Dimethylthiomorpholine 1,1-dioxide |
1272670-08-2 | 95% | 1g |
$572.0 | 2024-04-25 |
3,3-dimethyl-1λ?-thiomorpholine-1,1-dione Related Literature
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
Additional information on 3,3-dimethyl-1λ?-thiomorpholine-1,1-dione
Introduction to 3,3-dimethyl-1λ?-thiomorpholine-1,1-dione (CAS No. 1272670-08-2)
3,3-dimethyl-1λ?-thiomorpholine-1,1-dione, identified by the Chemical Abstracts Service Number (CAS No.) 1272670-08-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the thiomorpholine class, characterized by its unique structural framework that includes a sulfur atom integrated into a morpholine-like scaffold. The presence of two methyl groups at the 3-position and the dione functionality at the 1,1-position imparts distinct chemical properties that make it a subject of interest for various synthetic and biological applications.
The molecular structure of 3,3-dimethyl-1λ?-thiomorpholine-1,1-dione consists of a six-membered ring containing nitrogen and sulfur atoms, with two methyl substituents attached to the carbon adjacent to the sulfur. The dione moiety further enhances its reactivity, making it a potential intermediate in the synthesis of more complex molecules. This compound’s versatility has led to its exploration in multiple domains, including drug discovery, material science, and catalysis.
In recent years, there has been growing interest in thiomorpholine derivatives due to their broad spectrum of biological activities. Research has demonstrated that compounds within this class can exhibit properties such as antimicrobial, anti-inflammatory, and even anticancer effects. The sulfur atom in thiomorpholine derivatives often serves as a key site for interactions with biological targets, making these molecules valuable candidates for further pharmacological investigation.
One of the most compelling aspects of 3,3-dimethyl-1λ?-thiomorpholine-1,1-dione is its potential as a building block in medicinal chemistry. Its structural features allow for modifications that can fine-tune its biological activity. For instance, researchers have explored derivatives of this compound that exhibit enhanced binding affinity to specific enzymes or receptors. Such modifications are crucial in developing novel therapeutic agents with improved efficacy and reduced side effects.
The synthesis of 3,3-dimethyl-1λ?-thiomorpholine-1,1-dione involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the complex framework of this compound. These synthetic advances have not only facilitated its production but also opened new avenues for exploring its derivatives.
Recent studies have highlighted the role of 3,3-dimethyl-1λ?-thiomorpholine-1,1-dione in material science applications. Its unique chemical properties make it suitable for use as a ligand in coordination chemistry or as a component in polymer formulations. For example, complexes formed with transition metals using this ligand have shown promise in catalytic applications due to their stability and reactivity. Additionally, its incorporation into polymer matrices has been investigated for potential use in electronic devices or smart materials.
The pharmacological potential of 3,3-dimethyl-1λ?-thiomorpholine-1,1-dione has been further explored through computational studies and high-throughput screening assays. These approaches have helped identify novel bioactive derivatives with enhanced therapeutic profiles. Computational modeling has been particularly useful in predicting how structural modifications will affect biological activity, allowing researchers to design molecules with optimized properties.
In conclusion,3,3-dimethyl-1λ?-thiomorpholine-1,1-dione (CAS No. 1272670-08-2) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and versatile reactivity make it a valuable asset in pharmaceutical research and material science. As ongoing studies continue to uncover new possibilities for this molecule and its derivatives,3,3-dimethyl-1λ?-thiomorpholine-1,1-dione is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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